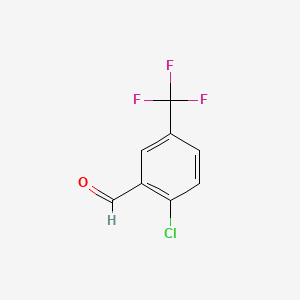

2-Chloro-5-(trifluoromethyl)benzaldehyde

説明

Significance and Role as a Chemical Intermediate

The unique arrangement of functional groups on the aromatic ring of 2-Chloro-5-(trifluoromethyl)benzaldehyde provides multiple reactive sites, rendering it an indispensable component in the synthesis of more complex molecules. nbinno.com Its aldehyde functionality can undergo a wide array of chemical transformations, while the chlorine atom offers another point for chemical manipulation, such as nucleophilic aromatic substitution or cross-coupling reactions. nbinno.com

Pharmaceutical Industry Applications

In the pharmaceutical sector, this compound serves as a key starting material for the multi-step synthesis of various active pharmaceutical ingredients (APIs). nbinno.com The strategic incorporation of the trifluoromethyl group is a well-established method for improving the pharmacological profiles of drug candidates. This group can influence a drug's binding affinity, enhance its permeability across biological membranes, and increase its resistance to metabolic degradation. nbinno.com Consequently, pharmaceuticals synthesized using this intermediate often show improved efficacy and bioavailability. nbinno.com Beyond its primary role in API synthesis, this benzaldehyde (B42025) derivative is also utilized in the development of diagnostic agents and chemical probes for biological research. nbinno.com

Agrochemical Industry Applications

The agrochemical industry utilizes this compound as a precursor for creating a range of products, including herbicides and fungicides. chemimpex.com The trifluoromethyl group is known to contribute to the potency and selectivity of these agricultural chemicals, making them more effective for pest and weed control. chemimpex.com The development of fluorinated compounds is a significant area of agrochemical research, as these materials often exhibit enhanced performance in crop protection. chemimpex.com

Specialty Chemicals and Materials Production

The reactivity of this compound makes it a valuable reactant in the production of specialty chemicals and advanced materials. chemimpex.com It is used in synthesizing high-performance materials such as specialized polymers and coatings that require specific chemical properties. chemimpex.com Furthermore, it serves as a reactant in multi-component reactions to create complex organic molecules. For instance, it is used in the three-component reaction with 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to produce imidazoquinolinoacridinone derivatives. sigmaaldrich.comalfachemsp.com It has also been employed in the gas-phase chemical derivatization of polymers like poly(tetrafluoroethylene) and poly(ethylene terephthalate). sigmaaldrich.comalfachemsp.com

Below is a table summarizing the key properties of this compound.

Table 1: Physicochemical Properties of this compound| Property | Value |

|---|---|

| CAS Number | 82386-89-8 chemimpex.com |

| Molecular Formula | C8H4ClF3O chemimpex.com |

| Molecular Weight | 208.56 g/mol chemimpex.com |

| Appearance | White to yellow to green clear liquid chemimpex.com |

| Boiling Point | 97 °C at 15.8 mmHg chemimpex.com |

| Density | 1.435 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.488 sigmaaldrich.com |

Overview of Research Trajectories

Current research involving this compound is largely focused on two main areas: refining its synthesis to improve efficiency and yield, and exploring its reactivity to create novel and useful derivatives.

Reactivity and Derivatization Studies

The chemical versatility of this compound is a major driver of research. The aldehyde group allows for a wide range of subsequent reactions, including condensation, oxidation, and reduction, providing a scaffold for further molecular modifications. nbinno.com The chlorine atom on the aromatic ring provides an additional site for derivatization through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nbinno.com These studies are essential for creating libraries of new compounds that can be screened for potential applications in pharmaceuticals, agrochemicals, and materials science. The ability to selectively modify different parts of the molecule allows chemists to fine-tune the properties of the resulting derivatives for specific functions. acs.org

Below is a table summarizing the primary applications of this compound.

Table 2: Major Industrial Applications| Industry | Application |

|---|---|

| Pharmaceutical | Intermediate for Active Pharmaceutical Ingredients (APIs) chemimpex.comnbinno.com |

| Agrochemical | Precursor for herbicides and fungicides chemimpex.com |

| Specialty Chemicals | Reactant for complex organic molecule synthesis sigmaaldrich.comalfachemsp.com |

| Materials Science | Building block for polymers and coatings chemimpex.com |

Applications in Complex Molecule Synthesis

The utility of this compound as a foundational component is evident in its application in multi-step synthetic pathways, including multicomponent reactions designed to build complex molecular frameworks. Its aldehyde functionality facilitates a range of chemical reactions such as condensation, oxidation, and reduction, while the chlorine-substituted aromatic ring allows for modifications through nucleophilic aromatic substitution or cross-coupling reactions. nbinno.comnbinno.com

A notable application is its use as a key reactant in the three-component synthesis of imidazoquinolinoacridinone derivatives. alfachemsp.com In this type of reaction, this compound is combined with 1H-benzo[d]imidazol-5-amine and a cyclohexane-1,3-dione to construct a complex heterocyclic system, demonstrating its capacity to contribute to the efficient assembly of intricate molecular structures. alfachemsp.com

Furthermore, the derivative of this compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, which is produced by the reduction of the aldehyde, is a crucial intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors like anserine (B1665513) quipine. guidechem.com The synthesis of related biphenyl (B1667301) methanol (B129727) CETP inhibitors involves a Suzuki-type coupling reaction between 2-Chloro-5-(trifluoromethyl)benzyl alcohol and a substituted phenylboronic acid, showcasing the synthetic pathway originating from the parent benzaldehyde. guidechem.com Beyond pharmaceuticals, it is also employed in the chemical modification of polymer surfaces through gas-phase plasma derivatization. alfachemsp.com

Computational and Spectroscopic Characterization

The analytical and theoretical characterization of this compound provides fundamental data regarding its physical properties and molecular structure. These characterization methods are essential for confirming the identity and purity of the compound and for predicting its chemical behavior.

Physicochemical Properties

Experimental studies have determined several key physical constants for the compound, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 208.56 g/mol |

| Boiling Point | 42-44 °C at 1.5 mmHg |

| Density | 1.435 g/mL at 25 °C |

| Refractive Index | n20/D 1.488 |

(Data sourced from Sigma-Aldrich). sigmaaldrich.com

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (typically δ 9.5-10.5 ppm) and the three aromatic protons, with their chemical shifts and coupling patterns dictated by the chloro and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum would feature a distinct resonance for the carbonyl carbon of the aldehyde group at a high chemical shift (often >190 ppm). docbrown.info Additional signals would correspond to the aromatic carbons, including the carbon attached to the trifluoromethyl group, which would exhibit splitting due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other bands would correspond to C-H, C-Cl, C-F, and aromatic C=C stretching and bending vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the aldehyde group and other substituents.

Computational Characterization

Theoretical studies using methods like Density Functional Theory (DFT) are commonly employed to investigate the molecular properties of substituted benzaldehydes. researchgate.net Such computational analyses provide valuable insights into the molecule's optimized geometry, electronic structure, and vibrational frequencies. researchgate.netnih.gov For a molecule like this compound, DFT calculations could be used to predict its thermodynamic properties (heat capacity, entropy, enthalpy), dipole moment, and molecular orbital energies (HOMO-LUMO), which are crucial for understanding its reactivity and stability. researchgate.net These theoretical vibrational frequencies are often compared with experimental IR and Raman spectra to achieve a detailed assignment of vibrational modes. nih.gov

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZOJJJYKYKBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350816 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82386-89-8 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Trifluoromethyl Benzaldehyde

Established Synthetic Routes and Mechanistic Insights

The preparation of 2-chloro-5-(trifluoromethyl)benzaldehyde can be achieved through several synthetic pathways. These routes are primarily centered on the transformation of functional groups on the benzene (B151609) ring, leveraging well-established organic reactions that have been optimized for industrial-scale production.

A prevalent method for the synthesis of aromatic aldehydes involves the hydrolysis of dihalogenated methyl groups attached to the aromatic ring. This approach is advantageous due to the relative accessibility of the starting materials, which can often be prepared through radical halogenation of the corresponding methyl-substituted arenes.

The direct precursor for the target aldehyde via this route is 2-chloro-5-(trifluoromethyl)benzylidene dichloride (α,α-dichloro-2-chloro-5-(trifluoromethyl)toluene). The hydrolysis reaction involves the replacement of the two chlorine atoms on the benzylic carbon with oxygen, forming the aldehyde functional group.

The general mechanism for the hydrolysis of such benzal chlorides proceeds by heating the compound in the presence of water. The reaction can be catalyzed by acids or Lewis acids. google.comgoogle.com

Hydrolysis of Halogenated Precursors

Hydrolysis of 2-(trifluoromethyl)dichlorotoluene

Optimization of Reaction Conditions: Temperature, Pressure, and Catalysis

The efficiency of the hydrolysis of halogenated precursors is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, pressure, and the choice of catalyst.

Temperature: The hydrolysis is typically conducted at elevated temperatures, often in the range of 100°C to 200°C. google.com For the hydrolysis of a related compound, o-trifluoromethyl xylylene dichlorides, a reaction temperature between 110°C and 130°C has been reported as optimal. google.com

Pressure: The reaction can be carried out under normal or increased pressure. google.com Operating at elevated pressure can be beneficial in maintaining the desired reaction temperature, especially when dealing with volatile reactants or when aiming to increase the reaction rate.

Catalysis: Lewis acids are commonly employed as catalysts to facilitate the hydrolysis. For instance, the use of iron(III) chloride (FeCl₃) has been documented in the hydrolysis of o-trifluoromethyl xylylene dichlorides. google.com The catalyst enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by water. The concentration of the catalyst is also a critical parameter, with amounts ranging from 0.25% to 3.0% of the substrate mass being reported. google.com

Table 1: Optimized Reaction Conditions for Hydrolysis of Halogenated Precursors

| Parameter | Optimized Range/Value | Source |

|---|---|---|

| Temperature | 110-130 °C | google.com |

| Pressure | Normal or Increased | google.com |

| Catalyst | Iron(III) Chloride (FeCl₃) | google.com |

| Catalyst Conc. | 0.25% - 3.0% by mass | google.com |

Role of Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgptfarm.pl In the context of the hydrolysis of 2-chloro-5-(trifluoromethyl)benzylidene dichloride, which is an organic-soluble substrate, and water, a phase-transfer catalyst can significantly enhance the reaction rate.

A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide, functions by transporting a reactive anion (in this case, hydroxide ions if the hydrolysis is performed under basic conditions) from the aqueous phase into the organic phase. crdeepjournal.org This transfer facilitates the reaction with the organic substrate, overcoming the insolubility barrier between the reactants. The use of PTC can lead to increased yields, reduced reaction times, and milder reaction conditions. phasetransfer.com

A significant challenge in the synthesis of this compound via the hydrolysis of halogenated precursors is achieving high selectivity and minimizing the formation of by-products.

The starting material, 2-chloro-5-(trifluoromethyl)benzylidene dichloride, is typically produced by the free-radical chlorination of 2-chloro-5-(trifluoromethyl)toluene. This chlorination process can sometimes lead to a mixture of products with varying degrees of chlorination on the methyl group, as well as chlorination on the aromatic ring. google.com Incomplete hydrolysis or the presence of impurities in the starting material can result in a final product contaminated with unreacted precursors or other chlorinated species. google.com

For example, analysis of a similar hydrolysis reaction showed the presence of starting materials and intermediates such as o-trifluoromethyl benzal fluoride (B91410) and o-trifluoromethyl fluorine chloromethylbenzene in the final product mixture, indicating that the reaction did not proceed to completion. google.com The separation of these closely related by-products from the desired aldehyde can be challenging and may require purification techniques such as distillation or chromatography. prepchem.com

Table 2: Example of Product Composition after Hydrolysis of a Halogenated Precursor Mixture

| Compound | GC Content (%) |

|---|---|

| o-trifluoromethyl benzal fluoride | 2.8% |

| o-trifluoromethyl fluorine chloromethylbenzene | 3.0% |

| o-trifluoromethyl xylylene dichlorides | 89.2% |

| 2-(Trifluoromethyl)benzaldehyde | 0.2% |

Data from a related hydrolysis reaction, illustrating the challenge of incomplete conversion. google.com

An alternative and versatile route to this compound involves the use of Grignard reagents. This method typically consists of two main steps: the formation of a Grignard reagent from a suitable trifluoromethylated aryl halide, followed by its reaction with a formylating agent.

The Grignard reagent, an organomagnesium compound, is prepared by reacting an aryl halide, such as 1-bromo-2-chloro-5-(trifluoromethyl)benzene, with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). chemspider.com

Once the Grignard reagent, 2-chloro-5-(trifluoromethyl)phenylmagnesium bromide, is formed, it is reacted with an electrophilic source of a formyl group. A common and effective formylating agent is N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of DMF, followed by acidic workup to hydrolyze the intermediate and yield the desired aldehyde.

A challenge in Grignard reagent formation is the potential for side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. researchgate.net This side reaction reduces the yield of the desired Grignard reagent and complicates the purification of the final product. Careful control of reaction conditions, such as temperature and the rate of addition of the aryl halide, is crucial to minimize Wurtz coupling. researchgate.net

Grignard Reactions with Trifluoromethylated Halides

Reaction with N-methyl-N-phenylformamide

One potential pathway for the formylation of an aromatic precursor to yield this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.orgwikipedia.org The key components for this transformation are a substituted formamide, such as N-methyl-N-phenylformamide or more commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphoryl chloride (POCl₃). nrochemistry.com

The reaction proceeds in two main stages. First, the formamide reacts with phosphoryl chloride to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgnrochemistry.comchemistrysteps.com Subsequently, the aromatic substrate performs an electrophilic attack on the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the workup phase to produce the final aryl aldehyde. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, the starting material would be 1-chloro-4-(trifluoromethyl)benzene. However, the Vilsmeier-Haack reaction is most effective on arenes bearing electron-donating groups. chemistrysteps.com The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This presents a significant challenge, likely requiring more forceful reaction conditions and potentially leading to lower yields compared to activated substrates.

Considerations for Reagent Cost and Reaction Control

The primary reagents for the Vilsmeier-Haack reaction, N,N-disubstituted formamides (e.g., DMF) and phosphoryl chloride (POCl₃), are common and relatively economical industrial chemicals, making the process viable from a cost perspective. However, careful control of reaction parameters is critical for a successful and safe synthesis.

Key considerations for reaction control include:

Temperature : The reaction can be highly exothermic. Temperature must be carefully managed, often starting at low temperatures (e.g., 0°C) during reagent addition, to prevent side reactions and decomposition of the product.

Stoichiometry : The molar ratio of the Vilsmeier reagent to the aromatic substrate is a crucial factor that influences the yield and purity of the product. researchgate.net

Solvents : While excess formamide can sometimes serve as the solvent, other inert solvents such as chloroform, benzene, or o-dichlorobenzene have also been employed.

Workup : The hydrolysis of the intermediate iminium salt must be controlled to ensure complete conversion to the aldehyde. This is typically achieved by adding the reaction mixture to ice water, followed by neutralization.

The deactivated nature of a substrate like 1-chloro-4-(trifluoromethyl)benzene would likely necessitate elevated temperatures and longer reaction times, which can complicate reaction control and increase the potential for byproduct formation.

Diazotization and Formoxime Reactions of Amines

A well-documented method for synthesizing this compound begins with the corresponding primary aromatic amine, 2-chloro-5-(trifluoromethyl)aniline. prepchem.com This multi-step process utilizes a diazotization reaction followed by a reaction with formaldoxime. prepchem.comgoogle.com

The synthesis begins with the diazotization of the amine. In this step, the 2-chloro-5-(trifluoromethyl)aniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). prepchem.comchemicalnote.com This process converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻), a highly versatile reactive intermediate. organic-chemistry.orgscienceinfo.com The resulting diazonium salt solution is then reacted with formaldoxime (H₂C=NOH), which is prepared separately. prepchem.com The final step involves the hydrolysis of the intermediate under acidic conditions to yield the target aldehyde. prepchem.com

Multi-step Synthesis and Yield Limitations

Key Steps in the Synthesis:

Diazotization : Formation of the diazonium salt from 2-chloro-5-(trifluoromethyl)aniline, sodium nitrite, and hydrochloric acid at 0–5 °C. prepchem.com

Formoxime Reaction : The cold diazonium salt solution is added to a prepared solution of formaldoxime. prepchem.com

Hydrolysis : The resulting mixture is refluxed with hydrochloric acid to hydrolyze the intermediate to the aldehyde. prepchem.com

Purification : The process involves several purification steps, including steam distillation, extraction with an organic solvent (e.g., benzene), and the formation of a solid addition product with sodium hydrogen sulfite. This adduct is then filtered and decomposed with acid to recover the purified aldehyde. prepchem.com

A significant drawback of this method is its limited yield. Published procedures report a yield of approximately 31% based on the converted starting material. prepchem.com This low efficiency, combined with the multiple steps and potential for pollution, presents considerable limitations for large-scale industrial production. google.com

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 2-Chloro-5-(trifluoromethyl)aniline (3-Amino-4-chlorobenzotrifluoride) | prepchem.com |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Formaldoxime, Cupric sulfate | prepchem.com |

| Reaction Temperature | 0–5 °C for diazotization; 10–20 °C for formoxime reaction | prepchem.com |

| Purification Method | Steam distillation, extraction, formation of sodium hydrogen sulfite adduct | prepchem.com |

| Reported Yield | 31% per conversion | prepchem.com |

Novel and Green Chemistry Approaches

In response to the limitations of traditional synthetic methods, research has focused on developing novel and more environmentally sustainable routes. These approaches prioritize the use of safer reagents, milder conditions, and innovative catalytic systems to improve efficiency and reduce environmental impact.

Catalytic Olefination Reactions for Trifluoromethylated Styrenes

A novel, indirect strategy for producing this compound involves the synthesis and subsequent cleavage of a trifluoromethylated styrene derivative. Catalytic olefination reactions can be employed to create styrenes, which serve as versatile intermediates. nih.gov For instance, a substituted benzaldehyde (B42025) can undergo a Wittig olefination or a catalytic olefination reaction to produce a trifluoromethylated styrene. nih.govnih.gov

Once the trifluoromethylated styrene is synthesized, the carbon-carbon double bond can be cleaved to yield the desired aldehyde. Ozonolysis is a classic and effective method for this transformation, breaking the double bond and oxidizing the carbons to carbonyl groups. nih.gov This modular approach allows for the construction of the complex trifluoromethylated aromatic system first, followed by a reliable conversion to the aldehyde functionality. While multi-step, this route may offer advantages in substrate scope and stereocontrol compared to direct formylation of a deactivated ring. Additionally, recent advances in photoredox catalysis offer methods for the hydrotrifluoromethylation of styrenes, showcasing modern techniques for creating such fluorinated intermediates. cas.cn

Environmentally Benign Solvents and Reagents

The principles of green chemistry aim to reduce or eliminate the use of hazardous substances in chemical manufacturing. iaamonline.org This has driven the exploration of safer alternatives to conventional organic solvents and reagents for reactions like aldehyde synthesis.

Green Solvents:

Water : As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic reactions. The use of aqueous media, sometimes with catalysts like citric acid, can promote reactions and simplify workup procedures. researchgate.netscielo.org.co

Ionic Liquids (ILs) : These are salts that are liquid at low temperatures (typically below 100°C). Their negligible vapor pressure, thermal stability, and tunable properties make them excellent "green" solvent replacements. jsynthchem.com They can also function as catalysts or phase-transfer catalysts, enhancing reaction rates and selectivity. jsynthchem.comdntb.gov.uaresearchgate.net

Deep Eutectic Solvents (DES) : These are mixtures of compounds that have a much lower melting point than the individual components. DES, such as choline chloride/urea, are biodegradable, low-cost, and can act as both the solvent and catalyst in reactions like benzimidazole synthesis from aldehydes. mdpi.com

Solvent-Free Conditions : Conducting reactions without a solvent, for example by grinding reactants in a mortar and pestle, represents an ideal green approach by minimizing waste. This has been successfully applied to Vilsmeier-Haack reactions on a small scale. iaamonline.org

Greener Reagents and Catalysts:

Phase-Transfer Catalysts (PTCs) : PTCs facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), allowing reactions to occur without the need for a homogeneous organic solvent. This can increase reaction rates and simplify product isolation. slideshare.netdntb.gov.ua

Alternative Vilsmeier Reagents : To avoid hazardous reagents like POCl₃ or phosgene, a greener method for preparing the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride. The primary byproduct, phthalic anhydride, is a solid that can be easily recovered by filtration, improving the atom economy of the process. scirp.org

| Approach | Example | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Ionic Liquids (e.g., [bmim][BF₄]) | Low volatility, recyclable, can act as catalyst | jsynthchem.comjsynthchem.com |

| Deep Eutectic Solvents (e.g., Choline chloride/urea) | Biodegradable, low cost, can be a reactant and solvent | mdpi.com | |

| Water with Citric Acid | Non-toxic, inexpensive, simple workup | scielo.org.co | |

| Greener Reagents | Phthaloyl dichloride for Vilsmeier reagent | Avoids toxic POCl₃, byproduct is easily recovered | scirp.org |

| Alternative Conditions | Solvent-free grinding | Eliminates solvent waste, reduces reaction time | iaamonline.org |

Flow Chemistry Applications in Synthesis

While specific literature detailing the synthesis of this compound using flow chemistry is not extensively available, the principles of continuous-flow synthesis are highly applicable to its production. Flow chemistry offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.

The formylation of aromatic rings, a key step in many potential syntheses of this target molecule, has been successfully adapted to flow-reactor systems. For instance, palladium-catalyzed formylation of aryl halides or pseudohalides using syngas (a mixture of carbon monoxide and hydrogen) can be efficiently performed in continuous-flow setups. These systems use a heated reactor coil and mass flow controllers to precisely manage the gaseous reagents. Such a protocol could theoretically be adapted for a suitable precursor to this compound, offering benefits in handling toxic gases like carbon monoxide and enabling rapid optimization of reaction conditions such as temperature, pressure, and residence time. The careful control afforded by flow chemistry could minimize the formation of byproducts, leading to a more efficient and scalable process.

Precursors and Building Blocks in Synthesis

The selection of the starting material is crucial for an efficient synthetic route. Several key precursors have been identified for the synthesis of this compound, each requiring a distinct set of chemical transformations.

p-Chlorobenzotrifluoride (PCBTF) is an abundant and cost-effective starting material. However, its conversion to this compound requires the regioselective introduction of a formyl (-CHO) group at the position ortho to the chlorine atom. Direct electrophilic formylation of PCBTF is challenging due to the directing effects of the existing substituents.

A viable strategy involves a directed ortho-metalation approach. In this method, the aromatic ring is deprotonated at the position adjacent to the chloro group using a strong base. The chloro group can act as a directing group, facilitating this regioselective deprotonation. The resulting aryllithium intermediate is then treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. This multi-step process, while not a direct conversion, represents a strategic pathway from PCBTF.

Table 1: Plausible Synthetic Route from p-chlorobenzotrifluoride

| Step | Reaction | Reagents | Key Conditions |

|---|---|---|---|

| 1 | Directed ortho-Lithiation | p-chlorobenzotrifluoride, n-Butyllithium | Low temperature (-78 °C), inert atmosphere |

The reduction of an acyl chloride is a direct and widely used method for the preparation of aldehydes. 2-Chloro-5-(trifluoromethyl)benzoyl chloride serves as an immediate precursor to the target aldehyde through a controlled reduction process.

The Rosenmund reduction is a classic and effective method for this transformation. wikipedia.orgvedantu.comjuniperpublishers.comucla.edu This catalytic hydrogenation reaction utilizes a palladium catalyst supported on barium sulfate (Pd/BaSO₄), which is intentionally "poisoned" with a substance like quinoline or sulfur to prevent over-reduction of the aldehyde to an alcohol. wikipedia.orgjuniperpublishers.com The reaction involves bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent, such as toluene or xylene, in the presence of the poisoned catalyst. vedantu.comjuniperpublishers.com

Table 2: Rosenmund Reduction of 2-chloro-5-(trifluoromethyl)benzoyl chloride

| Parameter | Description |

|---|---|

| Reaction | Catalytic hydrogenation of an acyl chloride to an aldehyde. |

| Substrate | 2-chloro-5-(trifluoromethyl)benzoyl chloride |

| Reagent | Hydrogen gas (H₂) |

| Catalyst | Palladium on Barium Sulfate (Pd/BaSO₄) |

| Catalyst Poison | Quinoline-sulfur or Thioquinanthrene |

| Purpose of Poison | To deactivate the catalyst and prevent reduction of the aldehyde product to an alcohol. wikipedia.org |

| Solvent | Toluene or Xylene |

2-Chloro-5-(trifluoromethyl)benzonitrile is another valuable precursor that can be converted to the corresponding aldehyde by reduction of the nitrile group. This transformation can be achieved through several established methods.

One common method is the Stephen reduction . This reaction involves the treatment of the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an intermediate iminium salt, which is then hydrolyzed to yield the aldehyde.

Alternatively, Diisobutylaluminium hydride (DIBAL-H) is a widely used reducing agent for the partial reduction of nitriles to aldehydes. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent the over-reduction of the nitrile to an amine. The DIBAL-H reagent coordinates to the nitrile nitrogen, followed by hydride transfer. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to release the final aldehyde product.

The specified precursor, 2-chloro-5-(trifluoromethylthio)benzaldehyde, already contains the target benzaldehyde structure, with an additional thioether group. Therefore, it is not a logical starting material for the synthesis of this compound itself. This appears to be a misstatement of the synthetic problem.

A more chemically logical inquiry would involve the synthesis of the target aldehyde from a related thio-precursor, such as 2-chloro-5-(trifluoromethyl)thiophenol. However, a direct and common synthetic route from this thiophenol to the desired benzaldehyde is not well-established in standard organic synthesis literature. The synthesis of the thiophenol itself can be accomplished by reacting 3,4-dichlorobenzotrifluoride with sodium hydrosulfide, where the hydrosulfide displaces one of the chlorine atoms. Further conversion to the benzaldehyde would require a multi-step sequence that is not synthetically efficient compared to the routes described in the preceding sections. Thus, thio-derivatives are not considered standard precursors for this particular benzaldehyde.

Reactivity and Organic Transformations of 2 Chloro 5 Trifluoromethyl Benzaldehyde

Aldehyde Group Chemistry

The aldehyde group in 2-Chloro-5-(trifluoromethyl)benzaldehyde is a primary site for a range of chemical reactions, including oxidation, reduction, and nucleophilic additions. These reactions allow for the conversion of the aldehyde into other important functional groups such as carboxylic acids and alcohols, and for the construction of larger molecular frameworks through the formation of new carbon-nitrogen and carbon-carbon bonds.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)benzoic acid. This transformation is a common and important step in organic synthesis. A variety of oxidizing agents can be employed for this purpose. While specific experimental data for the oxidation of this compound is not extensively detailed in publicly available literature, general methods for the oxidation of aromatic aldehydes are well-established.

Common oxidizing agents for this type of transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent, followed by an acidic workup to protonate the resulting carboxylate salt and yield the carboxylic acid.

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO4) | Aqueous solution, often with heating |

| Chromium Trioxide (CrO3) | Often in the presence of sulfuric acid (Jones reagent) |

The resulting 2-chloro-5-(trifluoromethyl)benzoic acid is itself a valuable intermediate, for instance, in the synthesis of precursors for antitubercular agents. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid can be synthesized from the related 2-chloro-5-(trifluoromethyl)benzonitrile via a nitration reaction, highlighting the utility of this class of compounds nih.gov.

Reduction Reactions to Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2-chloro-5-(trifluoromethyl)phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Commonly used reagents for the reduction of aldehydes to alcohols include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, typically used in alcoholic solvents like methanol (B129727) or ethanol rsc.orgyoutube.commasterorganicchemistry.comorganic-chemistry.org. Lithium aluminum hydride is a more powerful reducing agent and can also be used, though it requires anhydrous conditions as it reacts violently with protic solvents sci-hub.se.

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol, Room Temperature | (2-chloro-5-(trifluoromethyl)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | (2-chloro-5-(trifluoromethyl)phenyl)methanol |

The resulting (2-chloro-5-(trifluoromethyl)phenyl)methanol can be a precursor for the synthesis of the parent aldehyde itself through oxidation, for example, using pyridinium chlorochromate (PCC) chemicalbook.com.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles, leading to a variety of addition and condensation products. These reactions are crucial for building molecular complexity.

The reaction is typically carried out by refluxing the aldehyde and a primary amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step jetir.org. The resulting Schiff bases are versatile intermediates in their own right and are known for their wide range of biological activities nih.govsemanticscholar.org.

A general reaction for Schiff base formation is as follows: this compound + R-NH2 → 2-Chloro-5-(trifluoromethyl)benzylideneamine derivative + H2O

This compound serves as a key reactant in multi-component reactions for the synthesis of complex heterocyclic systems. Specifically, it is used in a three-component reaction with 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives scientificlabs.co.uk.

This type of reaction highlights the utility of this compound in diversity-oriented synthesis, allowing for the rapid construction of complex and potentially biologically active molecules from simple starting materials. While the specific reaction conditions and yields for this transformation require consultation of the primary literature, the participation of this aldehyde in such a reaction underscores its importance as a building block in medicinal chemistry.

Aromatic Ring Functionalization

The aromatic ring of this compound is substituted with a chloro group and a trifluoromethyl group. Both of these substituents are electron-withdrawing and ortho-, para-directing for electrophilic aromatic substitution, although the trifluoromethyl group is strongly deactivating. The presence of these groups, along with the aldehyde group (which is also deactivating and meta-directing), influences the reactivity and regioselectivity of further functionalization of the aromatic ring.

Information on the direct aromatic ring functionalization of this compound is limited in the readily available literature. However, insights can be gained from the reactivity of related compounds. For instance, the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile with a nitrating acid mixture yields 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile nih.gov. This suggests that electrophilic substitution on the aromatic ring is possible, with the incoming electrophile likely directing to the position ortho to the chloro group and meta to the trifluoromethyl group.

Nucleophilic aromatic substitution (SNAr) is another potential pathway for functionalizing the aromatic ring, particularly given the presence of the electron-withdrawing trifluoromethyl group nih.govnih.govyoutube.comyoutube.comlibretexts.org. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, the chloro group). The trifluoromethyl group in the meta position would offer some activation, but specific examples of SNAr on this compound are not well-documented in the available sources.

Further research into the specific conditions required for both electrophilic and nucleophilic aromatic substitution on this substrate would be valuable for expanding its synthetic utility.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the this compound ring is governed by the combined electronic and steric effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents (Chloro and Trifluoromethyl Groups)

The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the competing directing effects of the chloro, trifluoromethyl, and aldehyde groups.

Chloro Group: As a halogen, the chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the ability of its lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate at these positions.

Trifluoromethyl Group (CF3): The trifluoromethyl group is a strongly deactivating group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. It is a meta-director, as it destabilizes the arenium ion intermediates formed during ortho and para attack.

Aldehyde Group (CHO): The aldehyde group is also a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

In this compound, the substituents are positioned as follows: the chloro group is at C2, the trifluoromethyl group at C5, and the aldehyde at C1. The directing effects of these groups on the remaining available positions (C3, C4, and C6) are summarized in the table below.

| Position | Influence of Chloro Group (ortho, para-director) | Influence of Trifluoromethyl Group (meta-director) | Influence of Aldehyde Group (meta-director) | Overall Predicted Outcome |

|---|---|---|---|---|

| C3 | ortho (favored) | ortho (disfavored) | meta (favored) | Potentially favored |

| C4 | meta (disfavored) | meta (favored) | para (disfavored) | Potentially favored |

| C6 | para (favored) | para (disfavored) | ortho (disfavored) | Sterically hindered |

Considering the combined effects, electrophilic attack is most likely to occur at the C3 or C4 positions. The C6 position is sterically hindered by the adjacent aldehyde and chloro groups. The powerful deactivating nature of both the trifluoromethyl and aldehyde groups suggests that harsh reaction conditions would be necessary to effect electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl group, particularly in the para position relative to the chloro substituent, makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro group), proceeding through a resonance-stabilized Meisenheimer complex intermediate. The electron-withdrawing groups are crucial for stabilizing the negative charge of this intermediate.

While specific examples of SNAr reactions on this compound are not extensively detailed in the provided search results, the general principles of SNAr suggest that strong nucleophiles such as amines, alkoxides, and thiolates could displace the chloride. The rate of reaction would be enhanced by the electron-deficient nature of the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki, Stille, and Negishi Couplings for C-C Bond Formation

Suzuki Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide. This compound can act as the electrophilic partner in Suzuki couplings, reacting with various aryl or vinyl boronic acids to form biaryl or stilbene-like structures. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of bromides or iodides, often requiring more active catalyst systems or harsher reaction conditions.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide. sigmaaldrich.com Similar to the Suzuki coupling, this compound can be employed as the halide component. Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. sigmaaldrich.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and reactivity.

Palladium-Catalyzed Reactions

Palladium catalysis is central to many of the cross-coupling reactions involving this compound. Beyond the Suzuki, Stille, and Negishi reactions, other palladium-catalyzed transformations are possible.

A notable example is the use of this compound in a three-component reaction to synthesize imidazoquinolinoacridinone derivatives. sigmaaldrich.com This domino synthesis, catalyzed by copper(I) iodide and L-proline, involves the reaction of a 2-halogenated aromatic aldehyde, 1H-benzo[d]imidazol-5-amine, and a cyclohexane-1,3-dione. sigmaaldrich.com While this specific example uses a copper catalyst, it highlights the utility of the halogenated benzaldehyde (B42025) in constructing complex heterocyclic systems, a strategy often employing palladium catalysis in other contexts.

Derivatization Strategies

The aldehyde functional group in this compound is a key site for a variety of derivatization reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

One important application is in the synthesis of stilbene derivatives. Stilbenes, or 1,2-diphenylethenes, can be synthesized through several methods involving aldehydes. The Wittig reaction , for instance, would involve the reaction of this compound with a phosphonium ylide. Another approach is the McMurry reaction , which is a reductive coupling of two aldehyde molecules using a low-valent titanium reagent to form a symmetrical stilbene. fu-berlin.de

The aldehyde can also undergo condensation reactions. For example, it can serve as a reactant in the synthesis of various heterocyclic compounds. The previously mentioned three-component reaction to form imidazoquinolinoacridinones is an example of such a condensation-based strategy. sigmaaldrich.com

Gas-Phase Chemical Derivatization of Polymers

Gas-phase chemical derivatization is a technique used to alter the surface properties of materials by introducing new functional groups. In the context of polymers like PTFE and PET, this method is often preceded by plasma treatment. The plasma, a partially ionized gas, creates reactive sites on the polymer surface, which can then react with a derivatizing agent in the gas phase. This compound is utilized as such an agent to impart specific chemical functionalities to the polymer surfaces, thereby modifying their characteristics, such as wettability and biocompatibility.

Poly(tetrafluoroethylene) is a fluoropolymer known for its chemical inertness and low surface energy, which make it highly hydrophobic and difficult to bond with other materials. Gas plasma treatment can be employed to activate the PTFE surface, creating reactive sites. Subsequent exposure to this compound in the gas phase leads to a chemical reaction at these activated sites.

Table 1: Hypothetical Data on Surface Properties of Derivatized PTFE

| Treatment Stage | Water Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated PTFE | > 110 | < 20 |

| Plasma-Treated PTFE | 70 - 90 | 30 - 40 |

Note: The data in this table is illustrative and based on general knowledge of polymer surface modification. Specific data for derivatization with this compound is not available.

Poly(ethylene terephthalate) is a widely used thermoplastic polymer that, while more reactive than PTFE, can also benefit from surface modification to enhance properties like adhesion and biocompatibility. Similar to the process with PTFE, PET surfaces are first activated using gas plasma. The activated surface is then exposed to this compound vapor.

The reaction between the activated PET surface and the benzaldehyde derivative introduces the chloro- and trifluoromethyl- substituted phenyl group onto the polymer backbone. This modification is expected to alter the surface chemistry and topography significantly. However, specific, detailed research findings, including data from surface-sensitive analytical techniques that would quantify the extent of derivatization and its effect on surface properties, are part of proprietary or access-restricted scientific literature.

Table 2: Hypothetical Data on Surface Properties of Derivatized PET

| Treatment Stage | Water Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated PET | ~70 - 80 | ~40 - 45 |

| Plasma-Treated PET | 30 - 50 | 50 - 60 |

Note: The data in this table is illustrative and based on general knowledge of polymer surface modification. Specific data for derivatization with this compound is not available.

Spectroscopic Analysis and Computational Chemistry of 2 Chloro 5 Trifluoromethyl Benzaldehyde

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 2-Chloro-5-(trifluoromethyl)benzaldehyde, identifying its functional groups, and understanding its electronic behavior.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct information about the hydrogen, carbon, and fluorine environments, respectively.

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm) due to the electron-withdrawing nature of the carbonyl group. The three protons on the aromatic ring will exhibit complex splitting patterns (doublets or doublet of doublets) due to coupling with each other, with chemical shifts influenced by the positions of the chloro, trifluoromethyl, and aldehyde substituents.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (typically 190-200 ppm). The carbon atom attached to the trifluoromethyl group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The remaining six aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the trifluoromethyl (-CF₃) group. It is expected to show a single, strong signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring. rsc.org

Table 1: Predicted NMR Data for this compound

| Spectrum | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CHO | ~10.0 | Singlet |

| Aromatic H | 7.5 - 8.2 | Multiplet | |

| ¹³C NMR | -CHO | ~191 | Singlet |

| C-Cl | ~135 | Singlet | |

| C-CF₃ | ~132 | Quartet | |

| Aromatic C | 125 - 140 | Multiplet | |

| -CF₃ | ~123 | Quartet (J ≈ 273 Hz) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the region of 1700-1730 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weaker bands around 2750 cm⁻¹ and 2850 cm⁻¹.

C-F Stretch: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region due to C-F stretching modes.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium |

| Aldehyde C-H Stretch | -(C=O)H | 2720 - 2850 | Weak |

| Carbonyl C=O Stretch | C=O | 1700 - 1730 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Strong |

| C-F Stretch | -CF₃ | 1100 - 1350 | Very Strong |

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals. libretexts.org The spectrum of this compound is dominated by the benzaldehyde (B42025) chromophore.

Two primary types of electronic transitions are expected:

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl group. They typically result in strong absorption bands at shorter wavelengths (below 280 nm). libretexts.orgfiveable.me

n → π Transitions:* This lower-energy transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. youtube.com This transition is symmetry-forbidden and results in a weaker absorption band at a longer wavelength (typically above 300 nm). youtube.com

The presence of the chloro and trifluoromethyl substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. These auxochromic groups can modify the energy levels of the molecular orbitals, leading to bathochromic (red shift) or hypsochromic (blue shift) effects. uobabylon.edu.iq

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 208.56 g/mol . sigmaaldrich.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 208 and another peak at m/z 210 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion is a key indicator of its structure. Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical (H•): Formation of a stable acylium ion [M-1]⁺ at m/z 207. docbrown.info

Loss of the formyl group (•CHO): Formation of the [M-29]⁺ ion at m/z 179. docbrown.info

Loss of a chlorine atom (Cl•): Formation of the [M-35]⁺ ion at m/z 173.

Loss of carbon monoxide (CO): Rearrangement followed by the loss of CO to form the [M-28]⁺ ion. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 208/210 | [C₈H₄ClF₃O]⁺ | (Molecular Ion) |

| 207/209 | [C₈H₃ClF₃O]⁺ | H |

| 179/181 | [C₇H₃ClF₃]⁺ | CHO |

| 173 | [C₈H₄F₃O]⁺ | Cl |

Quantum Chemical Calculations

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules. github.io For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to: sciforum.net

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides precise theoretical values for bond lengths, bond angles, and dihedral angles. arxiv.org The planarity of the benzaldehyde core and the rotational orientation of the aldehyde and trifluoromethyl groups can be accurately predicted.

Electronic Structure Analysis:

HOMO-LUMO Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical parameter for predicting the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum.

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable information about potential sites for intermolecular interactions and chemical reactions. The oxygen of the carbonyl group is expected to be the most electron-rich site, while the aldehyde proton and aromatic protons are electron-poor.

Table 4: Representative DFT-Calculated Parameters for Substituted Benzaldehydes

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length C=O | Carbonyl bond distance | ~1.21 Å |

| Bond Length C-Cl | Carbon-chlorine bond distance | ~1.74 Å |

| Bond Angle C-C-O | Angle in the aldehyde group | ~124° |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive, as it is easier to induce electronic transitions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).

For this compound, the electron-withdrawing nature of the chlorine atom, the trifluoromethyl group, and the aldehyde group would be expected to lower the energy of the LUMO, enhancing its electrophilic character. A precise calculation of the HOMO-LUMO gap, typically performed using Density Functional Theory (DFT), would provide quantitative data on its reactivity. However, specific values from dedicated studies on this molecule are not readily found in the surveyed literature.

Table 1: Conceptual Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum.

Typically, red indicates regions of negative electrostatic potential, which are electron-rich and prone to attack by electrophiles. Blue indicates areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential, respectively.

In this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the aldehyde group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group would likely exhibit a positive potential (blue), marking them as sites for nucleophilic attack. The aromatic ring would show a more complex potential distribution due to the competing effects of the electron-withdrawing chloro, trifluoromethyl, and aldehyde substituents.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a detailed picture of the bonding and electronic structure within a molecule.

A key aspect of NBO analysis is its ability to quantify intramolecular charge transfer and hyperconjugative interactions. It examines the interactions between filled "donor" NBOs (like bonds or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, providing a stabilization energy value (E(2)).

For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group. It would also quantify the polarization of the C-Cl, C-C, C=O, and C-F bonds, providing insight into the charge distribution and stability of the molecule.

Fukui Functions and Dual Descriptor Analysis for Electrophilic and Nucleophilic Sites

Fukui functions and the related dual descriptor are tools derived from conceptual DFT that provide a more nuanced prediction of reactive sites within a molecule than MEP maps alone. These descriptors quantify how the electron density at a specific point in the molecule changes upon the addition or removal of an electron.

The Fukui function comes in three forms:

f+(r): For nucleophilic attack (electron acceptance), indicating where an additional electron is most likely to reside.

f-(r): For electrophilic attack (electron donation), indicating the site from which an electron is most easily removed.

f0(r): For radical attack.

The dual descriptor (Δf(r)) is the difference between f+(r) and f-(r). It provides a single, clear map of reactivity:

Δf(r) > 0: The site is electrophilic and susceptible to nucleophilic attack.

Δf(r) < 0: The site is nucleophilic and prone to electrophilic attack.

For this compound, these calculations would precisely pinpoint the atoms most involved in electrophilic and nucleophilic interactions, offering a more detailed reactivity map than MEP. While specific studies providing these functional data for the title compound are not available, such analysis would be a powerful predictive tool.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without the use of experimental data or empirical parameters. These methods solve the electronic Schrödinger equation to obtain the wavefunction and energy of a molecule.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory. These methods vary in their level of accuracy and computational cost, with Coupled Cluster methods generally being the most accurate but also the most computationally demanding. While DFT methods (like B3LYP) are very popular due to their balance of accuracy and efficiency, ab initio calculations serve as important benchmarks. Application of these methods to this compound could provide highly accurate data on its geometry, energy, and electronic properties, but published studies featuring such calculations for this molecule were not identified.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, this would primarily involve analyzing the orientation of the aldehyde group relative to the aromatic ring. Computational methods can be used to find the energies of different conformers and identify the most stable (lowest energy) geometry.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule behaves in a dynamic environment, such as in a solvent or at a specific temperature. This can provide insights into the flexibility of the molecule, its interactions with its surroundings, and the time-averaged properties of the system.

While these simulation techniques are powerful for understanding molecular behavior, specific conformational analyses or molecular dynamics studies focused on this compound are not present in the surveyed scientific literature.

Applications in Medicinal and Agrochemical Chemistry

As a Synthon for Biologically Active Molecules

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 2-Chloro-5-(trifluoromethyl)benzaldehyde serves as a practical and effective synthon, providing a foundational scaffold for the construction of more elaborate molecular architectures, particularly those relevant to the pharmaceutical and agricultural industries. chemimpex.com

Synthesis of Imidazoquinolinoacridinone Derivatives

Research has demonstrated the utility of this compound as a key reactant in multi-component reactions (MCRs). Specifically, it is employed in a three-component reaction to produce a class of complex heterocyclic compounds known as imidazoquinolinoacridinone derivatives. This reaction brings together the aldehyde with two other reactants to construct the final fused-ring system in a single, efficient step.

The table below outlines the components involved in this specific multi-component reaction.

| Role | Compound Name |

| Aldehyde Component | This compound |

| Amine Component | 1H-benzo[d]imidazol-5-amine |

| Methylene Component | Cyclohexane-1,3-diones |

Precursor for Trifluoromethylated Heterocycles

While this compound is a versatile precursor for many organic molecules, a detailed review of scientific literature did not yield specific, documented examples of its direct use as a starting material for the synthesis of the following trifluoromethylated heterocycles.

Indole (B1671886) Derivatives

No specific synthetic routes were identified that utilize this compound as a direct precursor for the formation of trifluoromethylated indole rings.

Thiazole (B1198619) Derivatives

No specific synthetic pathways, such as the Hantzsch thiazole synthesis or other cyclization reactions, were found that employ this compound for the direct synthesis of trifluoromethylated thiazole derivatives.

Pyridine (B92270) Derivatives

No examples of ring-forming reactions, like the Hantzsch pyridine synthesis or similar methodologies, were identified where this compound serves as the foundational building block for constructing trifluoromethylated pyridine rings.

Intermediate for Fluorine-Containing Pharmaceuticals and Agrochemicals

This compound is a crucial intermediate in the synthesis of various fluorine-containing pharmaceuticals and agrochemicals. chemimpex.com The trifluoromethyl (-CF3) group is a key feature, as its incorporation into drug candidates is a well-established strategy for enhancing their pharmacological profiles.

The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly improve a molecule's therapeutic properties. These improvements often include:

Enhanced Binding Affinity: The -CF3 group can alter the electronic distribution of a molecule, leading to stronger and more specific interactions with its biological target.

Increased Membrane Permeability: Higher lipophilicity can facilitate the molecule's ability to cross cell membranes, improving its absorption and distribution within the body.

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body. This can lead to a longer duration of action and improved bioavailability.

The aldehyde functionality of the compound allows for a wide array of subsequent chemical reactions, including condensations, oxidations, and reductions. Simultaneously, the chloro-substituted aromatic ring provides another site for chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling, further expanding its synthetic utility as a fundamental building block. chemimpex.com Its role as a precursor is critical in developing novel compounds with improved biological activity for applications ranging from drug formulation to crop protection. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agrochemical research for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how the chloro and trifluoromethyl groups, and modifications at the aldehyde position, influence the compound's interaction with biological targets.

The biological activity of derivatives synthesized from this compound is significantly modulated by the physicochemical properties of the chloro and trifluoromethyl (-CF3) substituents on the phenyl ring. These groups are not mere placeholders but are strategically incorporated to enhance the pharmacological and pharmacokinetic profiles of the resulting molecules.

The trifluoromethyl group is a key player in modern drug design due to its unique electronic and steric properties. Its inclusion is a well-established strategy for improving a compound's pharmacological profile. nbinno.com

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell walls of pathogens. This often leads to improved bioavailability and efficacy. nbinno.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability can prolong the half-life and duration of action of a drug. nbinno.com

Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment. The -CF3 group can engage in favorable multipolar interactions with biological targets, such as the backbone of proteins, which can significantly enhance binding affinity and inhibitory activity. nbinno.comnih.gov

The chloro group also exerts a considerable influence on the molecule's properties:

Electronic Effects: As an electron-withdrawing group, chlorine alters the electron distribution of the aromatic ring, which can influence the pKa of nearby functional groups and the molecule's ability to participate in hydrogen bonding or other non-covalent interactions within a receptor's active site.

Steric and Positional Influence: The position of the chlorine atom at the 2-position (ortho to the aldehyde) provides a specific steric profile that can orient the molecule favorably within a binding pocket, enhancing selectivity for the target.

The combination of a chloro group at the ortho position and a trifluoromethyl group at the meta position creates a unique electronic and steric fingerprint on the phenyl ring. This substitution pattern is often explored to fine-tune the activity of lead compounds, balancing potency, selectivity, and metabolic stability.

Derivatives of this compound are valuable scaffolds for the design of potent enzyme inhibitors. The aldehyde group serves as a versatile chemical handle for synthesizing more complex molecules, while the substituted phenyl ring provides the core structure for interacting with enzyme active sites.

The trifluoromethyl group is particularly adept at forming strong, non-covalent interactions with protein backbones. nih.gov Studies have shown that -CF3 groups can engage in short-distance multipolar interactions with the carbonyl carbon or amide nitrogen of a protein's peptide bonds. These fluorine-backbone interactions can substantially contribute to the high binding affinity of small molecule inhibitors. nih.gov For example, the introduction of trifluoromethyl groups into thienopyrimidine-based inhibitors of the menin-MLL protein-protein interaction led to a tenfold increase in binding affinity, attributed to close contacts between the -CF3 group and the menin backbone. nih.gov

While direct studies originating from this compound are specific, research on analogous structures highlights their potential. For instance, benzamide (B126) derivatives have been investigated as inhibitors of N-myristoyltransferase in the parasite Cryptosporidium parvum (CpNMT), a potential target for treating cryptosporidiosis. nih.gov Structure-guided modifications of lead compounds containing a substituted benzamide core demonstrated that specific substitution patterns are crucial for achieving potent and selective inhibition. nih.gov The principles from such studies can be applied to derivatives of this compound to design novel enzyme inhibitors.

The interaction patterns often involve a combination of forces:

Hydrophobic Interactions: The trifluoromethylphenyl ring can fit into hydrophobic pockets within the enzyme's active site.

Hydrogen Bonds: The aldehyde group can be converted into other functional groups (e.g., amides, hydrazones) that act as hydrogen bond donors or acceptors.

Multipolar Interactions: As mentioned, the trifluoromethyl group can form favorable interactions with polar regions of the protein backbone. nih.gov